molecular formula C26H23N3O B2717635 (Z)-N-benzyl-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide CAS No. 1321730-81-7

(Z)-N-benzyl-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide

Cat. No.: B2717635
CAS No.: 1321730-81-7
M. Wt: 393.49
InChI Key: HPMGVEDQQWSWOC-MSUUIHNZSA-N
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Description

(Z)-N-benzyl-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide is a chemical research tool designed for investigating novel oncology pathways. This compound belongs to a class of pyrazole-acrylamide derivatives that have demonstrated potent antiproliferative activity in scientific studies. Structurally related analogs have been reported to function as autophagy modulators, disrupting critical cellular processes in cancer cells . Research on similar compounds indicates that the pyrazole core is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including efficacy against various cancer cell lines . The incorporation of the acrylamide moiety and specific aromatic substitutions is a strategy explored to enhance molecular interactions with biological targets and improve pharmacological properties . This molecule is intended for use by scientific researchers to explore its specific mechanism of action, its potential to inhibit cell proliferation, and its interactions with key cellular targets such as kinases or other regulatory proteins implicated in disease progression. Researchers are encouraged to investigate its profile in established in vitro models to further elucidate its research value.

Properties

IUPAC Name

(Z)-N-benzyl-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-20-12-14-22(15-13-20)26-23(19-29(28-26)24-10-6-3-7-11-24)16-17-25(30)27-18-21-8-4-2-5-9-21/h2-17,19H,18H2,1H3,(H,27,30)/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMGVEDQQWSWOC-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-benzyl-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative.

    Acrylamide Formation: The acrylamide moiety can be introduced via a condensation reaction between an appropriate acrylamide precursor and the pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the benzyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the acrylamide moiety, converting it to an amine. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. Reagents such as bromine or nitric acid can introduce halogen or nitro groups, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(Z)-N-benzyl-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-N-benzyl-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Impact of Stereochemistry (Z vs. E Isomerism)

The Z-configuration of the acrylamide double bond in the target compound may influence binding modes compared to the more common E-isomers. For example:

  • (E)-3-[3-(Pyrid-4-yl)-1-phenyl-1H-pyrazol-4-yl]acrylamides exhibited planar geometries ideal for COX-2 active-site binding .

Heterocyclic Modifications: Thiophene vs. p-Tolyl Groups

Replacing p-tolyl with thiophen-2-yl (as in and ) introduces a smaller, electron-rich heterocycle. This modification:

  • Enhances π-stacking interactions in molecular docking studies, as seen in thiophene-containing Schiff bases targeting Bcl-2 proteins (binding energy: −6.22 kcal/mol) .
  • However, p-tolyl’s methyl group may stabilize hydrophobic pockets in enzyme active sites, as observed in antimicrobial oxadiazole derivatives .

Biological Activity

(Z)-N-benzyl-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews available literature on its biological activity, focusing on its mechanisms, effects on cellular pathways, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

 Z N benzyl 3 1 phenyl 3 p tolyl 1H pyrazol 4 yl acrylamide\text{ Z N benzyl 3 1 phenyl 3 p tolyl 1H pyrazol 4 yl acrylamide}

This structure features a pyrazole ring, which is known for its diverse biological properties.

Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:

  • Antiproliferative Activity : Compounds in the pyrazole class have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies on related compounds demonstrated their ability to reduce mTORC1 activity, leading to increased autophagy and decreased tumor cell viability .
  • Autophagy Modulation : The modulation of autophagic processes is a critical mechanism through which these compounds exert their effects. In particular, the interference with mTORC1 signaling pathways can disrupt autophagic flux, enhancing the accumulation of autophagic markers such as LC3-II .
  • Reactive Oxygen Species (ROS) Generation : Similar pyrazole derivatives have been reported to induce oxidative stress in cancer cells, contributing to their cytotoxic effects. This ROS generation can lead to apoptosis in tumor cells .

Biological Activity Data

Activity TypeEffectReference
AntiproliferativeReduced cell viability
Autophagy InductionIncreased LC3-II accumulation
ROS GenerationInduced oxidative stress

Case Study 1: Anticancer Activity

In a study examining the antiproliferative effects of related pyrazole derivatives, compounds were tested against MIA PaCa-2 pancreatic cancer cells. The results showed that specific derivatives reduced cell viability significantly at submicromolar concentrations while also enhancing autophagic activity .

Case Study 2: Autophagy and mTORC1 Interaction

Another investigation focused on the interaction between these compounds and the mTORC1 pathway. It was found that treatment with certain pyrazole derivatives led to a marked decrease in phosphorylated P70S6K, a downstream target of mTORC1, indicating effective pathway inhibition . This suggests a potential therapeutic application in targeting metabolic pathways in cancer.

Q & A

Q. What are the standard synthetic routes for (Z)-N-benzyl-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer: The compound is synthesized via multi-step protocols:
  • Step 1: Pyrazole carboxaldehyde precursors (e.g., 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carboxaldehyde) are prepared using Vilsmeier–Haack reactions (POCl₃/DMF) or hydrazone condensations .
  • Step 2: Knoevenagel condensation with malonic acid or derivatives generates α,β-unsaturated carboxylic acids .
  • Step 3: Amide coupling with benzylamine is achieved using EDCI/DMAP as activators, yielding the acrylamide derivative .
  • Key Conditions: Reflux in ethanol or pyridine, solvent-free catalysis (e.g., Bu₃NH[HSO₄]), and automated flash chromatography for purification (yields: 24–88%) .

Q. How is the stereochemical integrity of the (Z)-configured acrylamide moiety confirmed during synthesis?

  • Methodological Answer: Stereochemical confirmation relies on:
  • ¹H-NMR Analysis: Olefinic proton coupling constants (J = 10–12 Hz for Z-isomers) and chemical shifts (δ 6.8–7.2 ppm for conjugated systems) .
  • X-ray Crystallography: Single-crystal diffraction resolves the Z-configuration, as demonstrated in analogous acrylamide derivatives .

Q. What analytical techniques are essential for characterizing this compound and verifying its structural identity?

  • Methodological Answer:
  • HRMS: Confirms molecular mass (e.g., m/z 481 [M+H]⁺ in pyrazole derivatives) .
  • FT-IR: Identifies functional groups (C=O stretch ~1680 cm⁻¹, C=N ~1508 cm⁻¹) .
  • ¹H/¹³C-NMR: Assigns aromatic protons (δ 7.1–8.7 ppm) and pyrazole-CH₃ (δ 2.3–2.5 ppm) .
  • Elemental Analysis: Validates purity (>97% via UPLC) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve regioselectivity in pyrazole ring functionalization for derivatives of this compound?

  • Methodological Answer:
  • Catalyst Selection: Tributylammonium sulfate enhances regioselectivity in solvent-free Knoevenagel condensations .
  • Temperature Control: Reflux at 140°C in acetic acid improves cyclization efficiency for pyrazolo[1,2-b]phthalazine derivatives .
  • Substituent Effects: Electron-donating groups (e.g., p-CH₃) increase yields (70–80%) compared to electron-withdrawing groups (e.g., m-NO₂, 64%) .

Q. What strategies are effective in resolving contradictions between in vitro biological activity data and computational predictions for this acrylamide derivative?

  • Methodological Answer:
  • Assay Validation: Use orthogonal assays (e.g., apoptosis vs. cytotoxicity) to confirm activity trends .
  • Molecular Dynamics (MD): Simulate ligand-protein binding under physiological conditions to refine docking scores (e.g., Bcl-2 inhibition: ΔG = −6.22 kcal/mol) .
  • Meta-Analysis: Cross-reference synthetic yields, purity data, and bioassay conditions to identify batch-specific variability .

Q. What advanced computational methods are employed to predict the binding affinity of this compound with anti-apoptotic proteins like Bcl-2?

  • Methodological Answer:
  • Docking Workflow:

Protein Preparation: Retrieve Bcl-2 structures (PDB: 4AQ3) and optimize protonation states.

Grid Generation: Define binding pockets around BH3 domains.

Pose Scoring: Use AutoDock Vina or Schrödinger Glide to rank poses by ΔG .

  • Free Energy Perturbation (FEP): Quantify substituent effects (e.g., p-tolyl vs. pyridinyl) on binding affinity .

Q. How does crystallographic data from SHELXL refinements inform the conformational analysis of this compound?

  • Methodological Answer:
  • Data Collection: High-resolution (<1.0 Å) X-ray data reduces residual density errors .
  • Refinement Protocols: SHELXL parameters (e.g., R1, wR2) validate bond lengths (1.35–1.45 Å for C=N) and angles (120° for pyrazole rings) .
  • Twinned Data: Use HKLF5 format in SHELXL to model pseudo-merohedral twinning in low-symmetry space groups .

Q. How do electronic and steric effects of substituents on the pyrazole ring influence the biological activity and synthetic accessibility of derivatives?

  • Methodological Answer:
  • Steric Effects: Bulky substituents (e.g., naphthyl) reduce yields due to steric hindrance in Knoevenagel condensations .
  • Electronic Effects: Electron-withdrawing groups (e.g., Br, NO₂) lower LUMO energy, enhancing electrophilic reactivity in Michael additions .
  • Biological Impact: p-Tolyl groups enhance Bcl-2 binding via hydrophobic interactions, while pyridinyl substituents improve solubility .

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